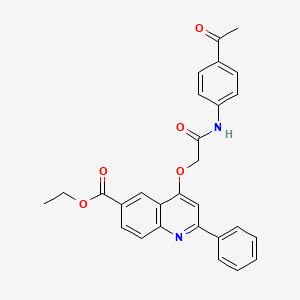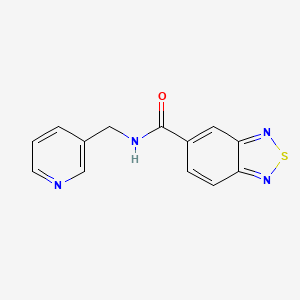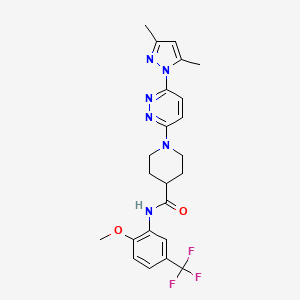
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, is a derivative of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been synthesized through various methods, including the cyclocondensation of isatoic anhydride with ethyl acetoacetate , the Friedländer reaction , and other synthetic strategies involving different starting materials and reaction conditions .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. For instance, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a two-step process that starts with the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . Another method involves the Friedländer reaction, which has been used to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a poly-functionalized quinoline that can further react with phenols to yield various derivatives . These methods highlight the versatility of quinoline synthesis, allowing for the introduction of different substituents and functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The specific substituents and functional groups attached to the quinoline core can significantly influence the compound's properties and reactivity. For example, the crystal structure of a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the interactions and potential binding modes of quinoline derivatives with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including acetylation, reduction, and cyclization, to yield a wide array of products with different biological activities. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, leads to N-acetylated derivatives with different substitution patterns depending on the reaction conditions . Reduction reactions can transform nitro groups into amino groups, facilitating the synthesis of tetrahydroquinoline derivatives . Additionally, the synthesis of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates involves a sequence of reactions, including ethylation and reduction, to obtain compounds with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are important for their application in drug development and other fields. Techniques such as HPLC, FT-IR, NMR, and MS are commonly used to study these properties and to characterize the synthesized compounds . The understanding of these properties is essential for the design and optimization of quinoline-based compounds with desired biological activities.
科学的研究の応用
Antimicrobial Agent Synthesis
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate and related compounds have been explored in the synthesis of new quinazolines with potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) synthesized new compounds through a series of reactions, starting with Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which demonstrated notable antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Potential Anticancer Agents
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate analogs have been investigated for their potential as anticancer agents. Facchinetti et al. (2015) synthesized a series of related compounds, which, upon evaluation, demonstrated no significant activity against various cancer cell lines at 10 µM concentrations. However, their non-cytotoxic nature towards normal cells highlights their potential for further exploration in cancer research (Facchinetti et al., 2015).
Reactivity and Synthesis Studies
The compound and its derivatives have been a subject of interest in studies exploring reactivity and synthesis. Guillou et al. (1998) described the preparation of Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate and its oxidation to produce different quinolones and a tetrahydro-4-oxoquinoline. Their study provides valuable insights into the chemical behavior and potential applications of these compounds (Guillou et al., 1998).
Crystal Structure Analysis
The detailed crystal structure and properties of related compounds have also been investigated. For example, Baba et al. (2019) conducted a study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, analyzing its crystal structure, Hirshfeld surface, and DFT studies. Such research is crucial in understanding the molecular properties and potential applications in various scientific fields (Baba et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(33)21-11-14-24-23(15-21)26(16-25(30-24)20-7-5-4-6-8-20)35-17-27(32)29-22-12-9-19(10-13-22)18(2)31/h4-16H,3,17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRSMPCCGZMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)



![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)